molecular formula C16H14N2OS2 B2511571 N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide CAS No. 896355-13-8

N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide

Cat. No. B2511571
CAS RN: 896355-13-8
M. Wt: 314.42
InChI Key: FBUYGTBRWOXONC-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a member of the benzothiazole family and has been found to exhibit promising biological activity.

Scientific Research Applications

O-GlcNAcase (OGA) Inhibition

The compound has been investigated for its potential as an O-GlcNAcase (OGA) inhibitor. OGA plays a crucial role in post-translational modification by adding O-linked N-acetylglucosamine (O-GlcNAc) to proteins. Inhibition of OGA can impact cellular processes related to protein stability, signaling, and gene expression .

Nonlinear Optical (NLO) Properties

Some derivatives of this compound exhibit strong nonlinear optical (NLO) properties. These properties make them interesting candidates for applications in photonics, telecommunications, and optical devices. Researchers have characterized their NLO behavior using techniques such as second harmonic generation (SHG) analysis .

Cytotoxicity and Anti-Cancer Activity

Isoxazole derivatives of this compound have been synthesized and evaluated for their cytotoxicity. Specifically, they were tested against various cancer cell lines, including Colo205, U937, MCF7, and A549. Promising anti-cancer activity was observed, suggesting potential applications in oncology research .

Medicinal Chemistry and Drug Design

Given its unique structure, researchers explore modifications and analogs of this compound for drug design. By understanding its interactions with biological targets, medicinal chemists aim to develop novel therapeutic agents. The compound’s benzothiazole scaffold provides opportunities for rational drug design .

Biochemical Studies

The compound’s thiazole and benzamide moieties make it valuable for biochemical studies. Researchers investigate its binding affinity to specific proteins, enzymes, or receptors. Such studies contribute to our understanding of molecular interactions and can guide drug discovery efforts .

Material Science and Crystallography

Beyond its biological applications, this compound’s crystallographic properties are of interest. Researchers have characterized its crystal structures using X-ray crystallography. Understanding its packing arrangements and intermolecular interactions aids material scientists in designing functional materials .

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-17-14-7-6-12(9-15(14)21-10)18-16(19)11-4-3-5-13(8-11)20-2/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUYGTBRWOXONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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